An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the predicted physical and chemical properties, analytical methodologies, and potential reactivity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. As a molecule incorporating a bromo-fluoro-substituted phenyl ring linked to an ethanol moiety via an ether linkage, it represents a structural motif of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any novel compound is a thorough understanding of its physical attributes. While experimental data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not extensively documented in publicly available literature, we can predict its key properties based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₈BrFO₂ | Calculated |
| Molecular Weight | 235.05 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Based on related substituted phenoxy ethanols. |
| Melting Point | Estimated in the range of 50-70 °C | Inferred from related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one which has a melting point of 52-57°C[1]. The presence of the hydroxyl group may influence this. |
| Boiling Point | >250 °C (with potential decomposition) | Extrapolated from the boiling point of 1-(3-Bromo-4-fluorophenyl)ethan-1-one (240°C)[2], with an expected increase due to the hydroxyl group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | The polar hydroxyl group imparts some water solubility, while the halogenated aromatic ring favors solubility in organic solvents. |
| pKa | Estimated around 14-15 for the hydroxyl proton. | Typical pKa for a primary alcohol. |
Electronic and Chemical Reactivity Profile
The chemical behavior of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is dictated by the interplay of its three key functional components: the bromo-fluoro-substituted aromatic ring, the ether linkage, and the primary alcohol.
Aromatic Ring Reactivity
The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity. Both are electron-withdrawing via the inductive effect (-I), with fluorine exerting a much stronger pull due to its high electronegativity.[3] Conversely, both halogens exhibit a positive mesomeric or resonance effect (+M) due to their lone pairs of electrons.[3]
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Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atom, particularly when positioned ortho or para to a leaving group, can activate the ring towards SNAr. However, in this molecule, the substituents are not ideally positioned to strongly activate each other as leaving groups.
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Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3] The C-Br bond serves as a versatile synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds, making this compound a potentially valuable building block.
Reactivity of the Side Chain
The primary alcohol is a key site for chemical modification. It can undergo a variety of standard transformations:
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Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
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Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.
-
Conversion to Halides: Substitution of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a more reactive intermediate.
The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Illustrative Synthesis Pathway
A common synthetic route to this class of compounds is the Williamson ether synthesis. The diagram below outlines the logical workflow for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.
Caption: Proposed synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on established principles and data from related structures, the following spectral characteristics are anticipated.[4]
-
¹H NMR:
-
Aromatic Region (approx. 6.8-7.5 ppm): Three protons on the aromatic ring will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Methylene Protons (-OCH₂CH₂OH, approx. 4.0-4.2 ppm and 3.8-4.0 ppm): Two triplets are expected, corresponding to the two methylene groups. The protons closer to the oxygen of the ether will be further downfield.
-
Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons (approx. 110-160 ppm): Six signals are expected. The carbons directly attached to fluorine and bromine will exhibit characteristic large and smaller C-F and C-Br couplings, respectively. The carbon attached to the ether oxygen will be significantly downfield.
-
Methylene Carbons (-OCH₂CH₂OH, approx. 60-70 ppm): Two signals are expected for the aliphatic carbons.
-
-
FT-IR Spectroscopy:
-
O-H Stretch (approx. 3200-3600 cm⁻¹): A broad and strong absorption band, characteristic of the hydroxyl group.[5]
-
C-H Stretch (Aromatic and Aliphatic, approx. 2850-3100 cm⁻¹): Multiple sharp peaks.
-
C-O Stretch (Ether and Alcohol, approx. 1050-1250 cm⁻¹): Strong, characteristic bands.
-
C-Br Stretch (approx. 500-650 cm⁻¹): A weaker absorption in the fingerprint region.
-
-
Mass Spectrometry (Electron Impact - EI-MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 234 and 236 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.[6]
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of water, the ethanol side chain, and cleavage of the ether bond.
-
Analytical Workflow: Purity Determination by RP-HPLC
A robust analytical method is critical for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for assessing the purity of this moderately polar compound.[7]
Step-by-Step HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile or Methanol (HPLC grade)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase (at a 50:50 A:B ratio) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for quantification, likely around 260-280 nm.
-
Gradient Elution (for method development): Start with a gradient to determine the optimal elution conditions (e.g., 50% B to 90% B over 10 minutes).[7]
-
Isocratic Elution (for routine analysis): Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis. For instance, if the compound elutes at 7 minutes in the above gradient, an isocratic method with 60-70% B could be appropriate.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area.
-
HPLC Method Development Workflow
Caption: Workflow for developing an HPLC method for purity analysis.
Safety and Handling
While specific toxicity data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is unavailable, it is prudent to handle it with the care afforded to all novel laboratory chemicals. Based on related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
For related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one, irritation to the eyes, skin, and respiratory system has been noted.[1]
Conclusion
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a compound with significant potential as an intermediate in the synthesis of more complex molecules for pharmaceutical and material science applications. This guide provides a robust, albeit predictive, framework for its physical and chemical properties, along with a clear, actionable protocol for its analysis. Researchers working with this compound are encouraged to use this document as a starting point and to conduct thorough experimental verification of these predicted characteristics.
References
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- LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4.
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